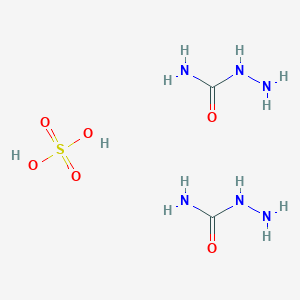
aminourea;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminourea; sulfuric acid is a compound formed by the combination of aminourea and sulfuric acid. Aminourea, also known as guanylurea, is an organic compound with the formula CH5N3O. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. The combination of these two compounds results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminourea; sulfuric acid can be synthesized by reacting aminourea with sulfuric acid under controlled conditions. The reaction typically involves the gradual addition of aminourea to a solution of sulfuric acid while maintaining a low temperature to prevent decomposition. The reaction is exothermic, and the temperature must be carefully controlled to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of aminourea; sulfuric acid involves the use of large-scale reactors where aminourea is added to sulfuric acid under controlled conditions. The reaction mixture is continuously stirred, and the temperature is monitored to ensure optimal reaction conditions. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Aminourea; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Aminourea; sulfuric acid can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of aminourea, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Aminourea; sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: Aminourea; sulfuric acid is used in industrial processes, including the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of aminourea; sulfuric acid involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, participate in redox reactions, and undergo various chemical transformations that contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamic acid:
Hydroxylamine-O-sulfonic acid: An inorganic compound formed by the sulfonation of hydroxylamine with oleum, used as a reagent for introducing amine groups.
Uniqueness
Aminourea; sulfuric acid is unique due to its specific combination of aminourea and sulfuric acid, resulting in distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
101366-34-1 |
|---|---|
Molekularformel |
C2H12N6O6S |
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
aminourea;sulfuric acid |
InChI |
InChI=1S/2CH5N3O.H2O4S/c2*2-1(5)4-3;1-5(2,3)4/h2*3H2,(H3,2,4,5);(H2,1,2,3,4) |
InChI-Schlüssel |
JKSMJSXSRNTITO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)NN.C(=O)(N)NN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


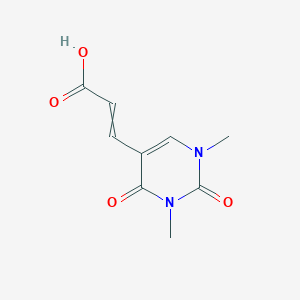
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
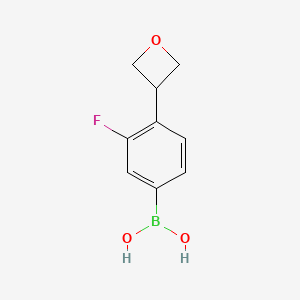
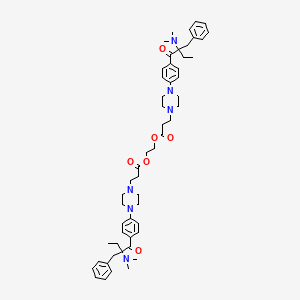
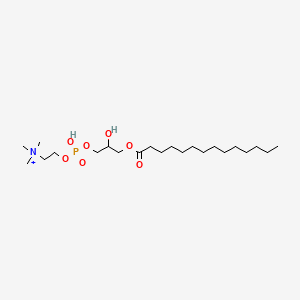
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
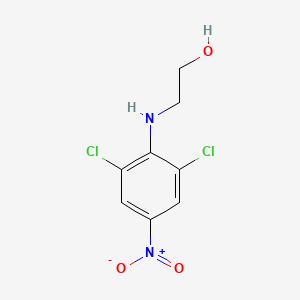
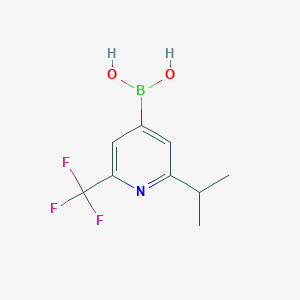
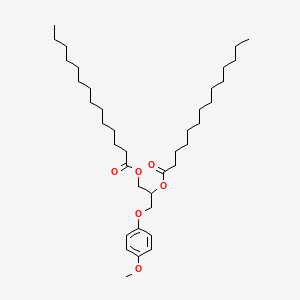
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
